1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone
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Overview
Description
1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone typically involves the reaction of 2-chlorobenzothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization using ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. .
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom
Oxidation Reactions: Carboxylic acids and other oxidized products
Reduction Reactions: Alcohols and other reduced products
Scientific Research Applications
1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes or receptors involved in various cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazoline: A thiazole derivative with similar structural features but different functional groups.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar benzothiazole cores but different substituents.
Uniqueness
1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is unique due to its specific combination of a benzothiazole core with a chlorine substituent and an ethanone group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6ClNOS |
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Molecular Weight |
211.67 g/mol |
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3 |
InChI Key |
JGZUFQJOPVQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC(=N2)Cl |
Origin of Product |
United States |
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